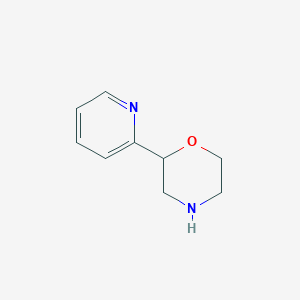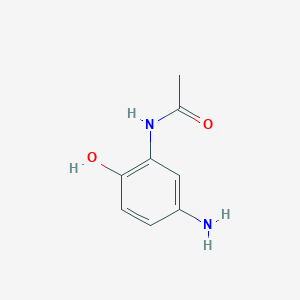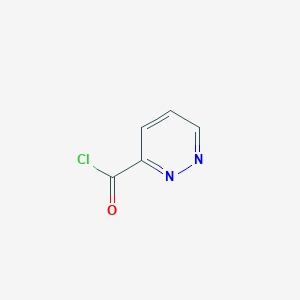
(1-Isobutylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Isobutylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “isobutyl” indicates a four-carbon branch attached to the pyrrolidine ring, and “methanol” suggests the presence of a hydroxyl (-OH) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the isobutyl and methanol groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the functional groups present. The methanol group (-OH) is a common site of reactivity in many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could influence its solubility in different solvents .Applications De Recherche Scientifique
Biomimetic Chelating Ligand Precursors
(1-Isobutylpyrrolidin-3-yl)methanol and its derivatives may play a role in the synthesis of biomimetic chelating ligands. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, demonstrates the potential of these structures as precursors in the synthesis of such ligands, providing a pathway to mimic biological chelation processes and possibly influence metal ion transport and storage in synthetic systems (Gaynor et al., 2023).
Asymmetric Synthesis and Organocatalysis
The compound exhibits potential in asymmetric synthesis and organocatalysis. Bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, related to (1-Isobutylpyrrolidin-3-yl)methanol, has been used as an efficient bifunctional organocatalyst for enantioselective Michael addition of malonate esters to nitroolefins, indicating that pyrrolidinemethanol structures can be pivotal in promoting enantioselectivity in synthetic organic reactions (Lattanzi, 2006).
Synthesis of Polyheterocyclic Compounds
(1-Isobutylpyrrolidin-3-yl)methanol derivatives could be involved in the construction of unique polyheterocyclic systems. For instance, a multicomponent reaction involving a similar structure, l-proline, resulted in the formation of nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, demonstrating the versatility of pyrrolidine structures in synthesizing complex organic compounds with potential applications in material science and pharmaceuticals (Cao et al., 2019).
Methanol Synthesis Catalysis
Compounds structurally related to (1-Isobutylpyrrolidin-3-yl)methanol could have implications in catalysis, particularly in the synthesis of methanol. Research on methanol synthesis catalysts incorporating rare earth elements, which show structural resemblance to (1-Isobutylpyrrolidin-3-yl)methanol, has indicated improved catalytic performance due to the unique chemical and physical properties of these elements (Richard & Fan, 2018).
Coordination Compounds and Catalysis
The compound's derivatives could also be utilized in the synthesis of coordination compounds with potential applications in catalysis. For example, the synthesis of nickel complexes with bidentate N,O-type ligands, which are structurally similar to (1-Isobutylpyrrolidin-3-yl)methanol, demonstrated applications in the catalytic oligomerization of ethylene, highlighting the role these structures can play in industrial catalysis (Kermagoret & Braunstein, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-methylpropyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-4-3-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWDHDUWKQHHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592197 |
Source


|
| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910442-13-6 |
Source


|
| Record name | 1-(2-Methylpropyl)-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)





![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)